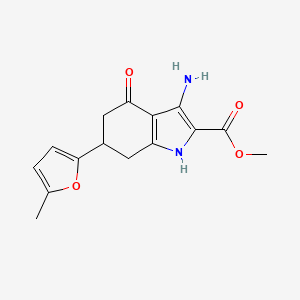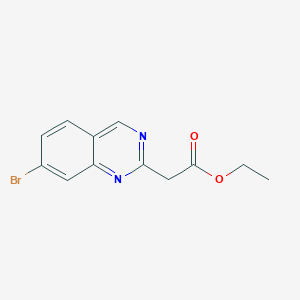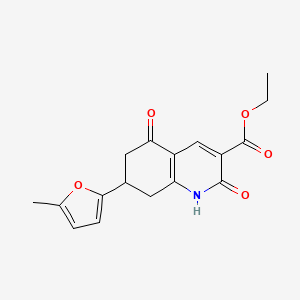
Methyl-4-(Brommethyl)-3-(Trifluormethyl)benzoat
Übersicht
Beschreibung
Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate (MBT) is an organic compound with a molecular formula of C9H7BrF3O2. It is a colorless, crystalline solid with a melting point of 124-126 °C. MBT is a versatile reagent used in organic synthesis and is a key intermediate in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Die Trifluormethylgruppe in dieser Verbindung gewinnt zunehmend an Bedeutung in der pharmazeutischen Industrie, da sie die metabolische Stabilität und Bioverfügbarkeit potenzieller Arzneimittelkandidaten verbessern kann. Methyl-4-(Brommethyl)-3-(Trifluormethyl)benzoat kann als Baustein bei der Synthese verschiedener Arzneimittel verwendet werden, insbesondere dort, wo die Einführung einer Trifluormethylgruppe aufgrund ihrer biologischen Aktivität erwünscht ist .
Entwicklung von Agrochemikalien
Ähnlich wie bei der Verwendung in der Pharmazie ist die Trifluormethylgruppe auch bei der Entwicklung von Agrochemikalien wertvoll. Sie kann die Eigenschaften von Pestiziden und Herbiziden verbessern, wodurch sie bei niedrigeren Dosen effektiver werden und so die Umweltbelastung verringern. Diese Verbindung dient als Vorläufer bei der Synthese solcher Agrochemikalien .
Materialwissenschaften
In den Materialwissenschaften kann diese Verbindung verwendet werden, um fluorierte Gruppen in Polymere einzubringen, was zu Materialien mit verbesserter Chemikalienbeständigkeit, Stabilität und einzigartigen dielektrischen Eigenschaften führen kann. Dies ist besonders nützlich bei der Herstellung von fortschrittlichen Materialien für elektronische Anwendungen .
Organische Synthese
Diese Verbindung ist ein vielseitiges Reagenz in der organischen Synthese, insbesondere bei radikalischen Trifluormethylierungsreaktionen. Sie kann verwendet werden, um eine Trifluormethylgruppe in verschiedene organische Substrate einzuführen, was eine gängige Modifikation bei der Synthese komplexer organischer Moleküle ist .
Medizinische Chemie
In der medizinischen Chemie wird this compound verwendet, um die chemische Struktur von Leitverbindungen zu modifizieren, um ihre pharmakokinetischen Eigenschaften zu verbessern. Die Trifluormethylgruppe kann die Wechselwirkung des Arzneimittels mit biologischen Zielstrukturen deutlich verändern, was möglicherweise zu einer verbesserten Wirksamkeit und zu reduzierten Nebenwirkungen führt .
Chemische Forschung
Forscher verwenden diese Verbindung, um das Verhalten von Trifluormethylgruppen in verschiedenen chemischen Umgebungen zu untersuchen. Dies kann Einblicke in Reaktionsmechanismen und die Entwicklung neuer synthetischer Methoden liefern .
Bioverarbeitung
Die Verbindung findet Anwendungen in der Bioverarbeitung, wo sie bei der Herstellung von Zellkulturmedien oder als Reagenz in Transfektions-Protokollen verwendet werden kann. Ihre Rolle in der Zell- und Gentherapieforschung ist ebenfalls bemerkenswert, obwohl spezifische Details zu ihrer Anwendung in diesem Bereich nicht aus den aktuellen Daten ersichtlich sind .
Eigenschaften
IUPAC Name |
methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)6-2-3-7(5-11)8(4-6)10(12,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXRFFAIWGWJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726481 | |
| Record name | Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863248-28-6 | |
| Record name | Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)
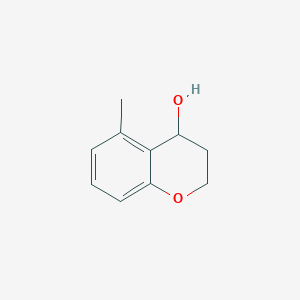
![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)
![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)
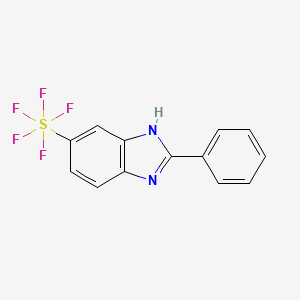
![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)
![4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456841.png)
